Product packaging for Descarbamoyl cefuroxime(Cat. No.:CAS No. 56271-94-4)

Descarbamoyl cefuroxime

Cat. No.: B1670103
CAS No.: 56271-94-4
M. Wt: 381.4 g/mol
InChI Key: OUSLHGWWWMRAIG-FBCAJUAOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Retention of Antimicrobial Activity

The antimicrobial efficacy of β-lactam antibiotics, including cephalosporins, is intrinsically linked to the chemical structure of the molecule, particularly the β-lactam ring. Any alteration to this core structure can significantly impact the compound's ability to inhibit bacterial cell wall synthesis.

The antibacterial action of Cefuroxime (B34974) and other β-lactam antibiotics is dependent on the integrity of the β-lactam ring. drugbank.com This strained four-membered ring mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors in the bacterial cell wall. By binding to and inactivating penicillin-binding proteins (PBPs), these antibiotics disrupt the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and bacterial death.

Detailed research findings on the antimicrobial spectrum of Descarbamoyl Cefuroxime against specific pathogens are not available in the public domain. To provide context, the parent compound, Cefuroxime, exhibits a broad spectrum of activity.

Staphylococcus aureus : Cefuroxime is known to be effective against Staphylococcus aureus, including penicillinase-producing strains. nih.gov The susceptibility of S. aureus to Cefuroxime is well-documented, although resistance has been reported. nih.gov

Compound Organism MIC Range (µg/mL) Data Availability for this compound
CefuroximeStaphylococcus aureus0.5 - 2.0Not Available

Note: The MIC (Minimum Inhibitory Concentration) values for Cefuroxime are provided for illustrative purposes to indicate the typical potency of the parent compound. Specific MIC data for this compound is not available.

Clostridium perfringens : Information regarding the specific activity of this compound against Clostridium perfringens is not found in the reviewed literature. Generally, cephalosporins as a class may have variable activity against anaerobic bacteria.

There is no available research in the public scientific literature that investigates the activity profile of this compound against acid-fast bacteria, such as Mycobacterium tuberculosis. The complex and lipid-rich cell wall of acid-fast bacteria typically renders them resistant to many standard antibiotics, including most β-lactams.

Anti-inflammatory Properties and Proposed Mechanisms

Currently, there is a lack of scientific studies investigating the potential anti-inflammatory properties of this compound.

No research has been published to support or refute the hypothesis that this compound may exhibit anti-inflammatory effects through the inhibition of prostaglandin (B15479496) synthesis. This mechanism is characteristic of non-steroidal anti-inflammatory drugs (NSAIDs) and is not a recognized pharmacological action of cephalosporin (B10832234) antibiotics or their known degradation products.

Investigation of this compound as a Prodrug to Cefuroxime

The concept of a prodrug involves a pharmacologically inactive compound that is converted into an active drug within the body. Cefuroxime axetil is a well-known prodrug of Cefuroxime, designed to enhance oral bioavailability. nih.gov Following absorption, Cefuroxime axetil is hydrolyzed by esterases to release the active Cefuroxime. ijpda.org

In Vivo Hydrolysis and Conversion Studies

Cefuroxime can be administered parenterally as cefuroxime sodium or orally as the prodrug cefuroxime axetil. Cefuroxime axetil is an ester that is designed to increase lipophilicity for enhanced gastrointestinal absorption researchgate.net. Following oral administration, cefuroxime axetil is absorbed and rapidly hydrolyzed by esterases, particularly in the intestinal mucosa, to yield the active cefuroxime molecule which then enters systemic circulation researchgate.netnih.gov.

While the primary conversion pathway for the prodrug is to the active cefuroxime, the parent drug itself can undergo degradation to form this compound. This conversion involves the hydrolysis of the carbamoyl (B1232498) group from the C-3 hydroxymethyl substituent of the cefuroxime molecule. Although detailed in vivo kinetic studies focusing specifically on the rate and extent of this compound formation in humans are not extensively documented in publicly available literature, its presence as a known impurity and degradation product necessitates its consideration in both pharmaceutical manufacturing and clinical pharmacology researchgate.net.

In vitro studies have demonstrated that the stability of cefuroxime is influenced by factors such as pH and temperature, leading to the formation of degradation products including this compound. It is plausible that similar non-enzymatic hydrolysis can occur in vivo, contributing to the pool of this metabolite.

Impact on Analytical Assays for Cefuroxime Activity and Concentration

The presence of this compound in biological samples can have a significant impact on the accuracy and reliability of analytical assays designed to measure the concentration and antimicrobial activity of cefuroxime. This necessitates the use of specific and stability-indicating analytical methods.

Microbiological assays, which determine antibiotic concentration based on the inhibition of microbial growth, are susceptible to interference from degradation products. Since this compound is a structurally altered form of the parent drug, its antimicrobial activity is expected to be significantly reduced or absent. If a microbiological assay does not differentiate between cefuroxime and its less active or inactive degradation products, it may overestimate the true potency of the antibiotic in a sample nih.govbanglajol.inforesearchgate.net. This is a critical consideration in clinical settings where accurate measurements of active drug concentration are essential for therapeutic drug monitoring.

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are powerful tools for the quantitative analysis of drugs and their metabolites in biological fluids like plasma, serum, and synovial fluid nih.govnih.govresearchgate.netptfarm.pl. A key advantage of these methods is their ability to separate the parent drug from its metabolites and degradation products, provided the method is adequately developed and validated.

For an analytical method to be considered "stability-indicating," it must be able to accurately quantify the active pharmaceutical ingredient in the presence of its degradation products, impurities, and excipients. The development of such methods for cefuroxime is crucial to ensure that the measured concentration corresponds solely to the active drug. Several studies have focused on developing and validating HPLC and LC-MS/MS methods that can effectively separate cefuroxime from this compound and other related substances nih.govjuniperpublishers.comresearchgate.net. The precision, accuracy, and linearity of these methods are rigorously evaluated to ensure their reliability for pharmacokinetic and bioequivalence studies nih.govptfarm.pl.

The following table summarizes the key parameters of a validated LC-MS/MS method for the quantification of cefuroxime in human plasma, highlighting the specificity required to distinguish it from potential metabolites like this compound.

ParameterResultSignificance in the Context of this compound
Linearity Range 0.0525–21.0 μg/mLEnsures accurate quantification across a wide range of clinically relevant concentrations.
Intra-day Precision (RSD) ≤ 2.84%Demonstrates the reproducibility of the assay within the same day.
Inter-day Precision (RSD) ≤ 6.26%Shows the reproducibility of the assay across different days.
Accuracy 90.92% to 101.8%Indicates how close the measured values are to the true values, ensuring the assay is not significantly biased by interfering substances.
Recovery 89.44% to 92.32%Reflects the efficiency of the extraction process for the analyte from the biological matrix.
Specificity No significant interference from endogenous substancesCrucial for ensuring that the analytical signal is solely from cefuroxime and not from its degradation products or other matrix components.

This data is representative of a typical validated LC-MS/MS assay for cefuroxime in human plasma and is based on findings from cited literature nih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15N3O7S B1670103 Descarbamoyl cefuroxime CAS No. 56271-94-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O7S/c1-24-17-9(8-3-2-4-25-8)12(20)16-10-13(21)18-11(15(22)23)7(5-19)6-26-14(10)18/h2-4,10,14,19H,5-6H2,1H3,(H,16,20)(H,22,23)/b17-9-/t10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSLHGWWWMRAIG-FBCAJUAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601101388
Record name (6R,7R)-7-[[(2Z)-2-(2-Furanyl)-2-(methoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601101388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56271-94-4
Record name (6R,7R)-7-[[(2Z)-2-(2-Furanyl)-2-(methoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56271-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decarbamylcefuroxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056271944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,7R)-7-[[(2Z)-2-(2-Furanyl)-2-(methoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601101388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [6R-[6α,7β(Z)]]-7-[2-furyl(methoxyimino)acetamido]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.606
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESCARBAMOYLCEFUROXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9A49M069D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Impurity Profiling and Quality Control in Pharmaceutical Products

Descarbamoyl Cefuroxime (B34974) as a Known Degradation Impurity of Cefuroxime

Descarbamoyl Cefuroxime is a well-documented degradation product of the second-generation cephalosporin (B10832234) antibiotic, Cefuroxime. medchemexpress.comlabshake.com It is also identified as Cefuroxime Impurity A in pharmacopoeial monographs. axios-research.comlgcstandards.com The formation of this impurity occurs through the chemical degradation of the Cefuroxime molecule. Specifically, it is the result of the hydrolysis of the carbamoyl (B1232498) group at the 3-position of the dihydrothiazine ring of the Cefuroxime structure.

The degradation process can be influenced by various factors during the manufacturing process and storage of the drug substance or the final pharmaceutical product. daicelpharmastandards.com Studies have shown that Cefuroxime is susceptible to degradation under hydrolytic conditions, both in acidic and alkaline environments. wisdomlib.org This instability can lead to the formation of this compound, thereby reducing the potency of the active pharmaceutical ingredient and potentially altering its properties. Abiotic hydrolysis is considered a primary pathway for the elimination of Cefuroxime in aqueous environments. nih.gov Consequently, rigorous control over manufacturing and storage conditions is essential to minimize the formation of this and other related impurities.

Compliance with Pharmacopoeial Standards for Impurity Control (e.g., European Pharmacopoeia Classification)

Pharmacopoeias such as the European Pharmacopoeia (EP) establish legally enforceable standards for the quality of medicines and their ingredients. These standards include specific tests and acceptance criteria for impurities in active pharmaceutical ingredients and finished products. For Cefuroxime Sodium, the European Pharmacopoeia explicitly lists this compound as "Cefuroxime impurity A". drugfuture.com

The EP monograph for Cefuroxime Sodium outlines a liquid chromatography method to test for related substances and sets specific limits for identified impurities. drugfuture.com Compliance with these standards is mandatory for pharmaceutical products to be marketed in member states of the European Pharmacopoeia Convention.

Table 1: European Pharmacopoeia Limits for Related Substances in Cefuroxime Sodium drugfuture.com

Impurity NamePharmacopoeial DesignationAcceptance Criterion (Limit)
This compoundImpurity A≤ 1.0%
Any Other Impurity-≤ 1.0%
Total Impurities-≤ 3.0%

This table summarizes the limits as specified in the European Pharmacopoeia for related substances in Cefuroxime Sodium. The disregard limit is 0.05%.

Validation of Analytical Methods for Impurity Quantification

To ensure accurate and reliable measurement of impurities like this compound, the analytical methods used for their quantification must be properly validated. europa.eu High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Cefuroxime and its related substances. nih.govxisdxjxsu.asia

Method validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. ptfarm.plbiomedgrid.com

Table 2: Typical Validation Parameters for an HPLC Method for Cefuroxime Impurity Quantification

Validation ParameterTypical Performance Characteristic
Specificity The method is able to resolve the main drug peak from all known impurities and degradation products without interference.
Linearity Correlation coefficient (r²) > 0.999 over the specified concentration range (e.g., LOQ to 150% of the specification limit). xisdxjxsu.asia
Accuracy (% Recovery) Typically between 98% and 102% for the analyte spiked in the sample matrix. biomedgrid.com
Precision (% RSD) Repeatability and intermediate precision Relative Standard Deviation (RSD) are typically ≤ 2%. biomedgrid.com
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified.
Robustness The method remains unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, flow rate, column temperature). biomedgrid.com

This table presents typical performance characteristics for a validated HPLC method intended for impurity quantification, based on common findings in method validation studies.

Regulatory Standards and Limits for this compound in Drug Substances and Products

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) rely on guidelines from the International Council for Harmonisation (ICH) to establish requirements for the control of impurities. europa.euhrdpharm.com The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and new drug products, respectively. europa.eueuropa.eu

These guidelines establish thresholds at which impurities must be reported, identified, and qualified. Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. ich.org

Table 3: ICH Thresholds for Impurities in New Drug Products

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 1 g0.1%0.2% or 1.0 mg TDI, whichever is lower0.5% or 1.0 mg TDI, whichever is lower
> 1 g0.05%0.10% or 2.0 mg TDI, whichever is lower0.15% or 2.0 mg TDI, whichever is lower

TDI: Total Daily Intake. Thresholds represent the percentage of the active drug substance.

For established drugs like Cefuroxime, the limits for specific impurities such as this compound are explicitly defined in pharmacopoeial monographs, as shown in Table 1. The United States Pharmacopeia (USP) also enforces strict limits, often allowing no more than 0.1% for certain related substances in the final product. hrdpharm.com Adherence to these regulatory and pharmacopoeial limits is a prerequisite for drug approval and ongoing quality assurance.

Emerging Research Areas and Future Perspectives

Development of Novel Formulation Strategies to Mitigate Descarbamoyl Cefuroxime (B34974) Formation

The formation of Descarbamoyl Cefuroxime is a significant concern in the pharmaceutical formulation of Cefuroxime, as it represents a degradation of the active pharmaceutical ingredient (API). Cefuroxime is known to be unstable under certain conditions, particularly in aqueous solutions and environments susceptible to hydrolysis wisdomlib.orgresearchgate.netnih.gov. The carbamoyl (B1232498) group at the 3-position of the cephem nucleus in Cefuroxime is susceptible to hydrolysis, leading to the formation of this compound. Consequently, a key area of research is the development of innovative formulation strategies to enhance the stability of Cefuroxime and minimize the generation of this impurity.

Current research efforts are centered on the following approaches:

Development of Novel Drug Delivery Systems: Researchers are investigating the use of nanoparticles and other nanoscale drug carriers to improve the stability of Cefuroxime. These systems can protect the drug from degradative environments and control its release, thereby reducing the likelihood of this compound formation.

Formation of Organic Salts and Ionic Liquids: A promising strategy involves the creation of organic salts of Cefuroxime. These salts can exhibit enhanced physicochemical properties, including improved solubility and stability, which in turn can limit degradation. nih.gov

Solid-State Modifications: The stability of Cefuroxime can be influenced by its solid-state form. Research into different crystalline and amorphous forms of Cefuroxime and its prodrug, Cefuroxime Axetil, aims to identify forms with greater stability and lower propensity for degradation.

Lyophilization and Anhydrous Formulations: For parenteral preparations, lyophilization (freeze-drying) is a common technique to improve the stability of drugs that are unstable in aqueous solutions. The development of anhydrous self-emulsifying oils is also being explored for ophthalmic formulations to prevent hydrolysis. researchgate.net

These formulation strategies aim to create a microenvironment for the drug that minimizes its exposure to conditions that promote hydrolysis, thereby reducing the formation of this compound and ensuring the potency and safety of Cefuroxime preparations.

Advanced Analytical Techniques for Ultrasensitive Trace Analysis and Impurity Detection

The accurate detection and quantification of this compound are crucial for ensuring the quality and safety of Cefuroxime drug products. Regulatory bodies require stringent control of impurities, necessitating the development of highly sensitive and specific analytical methods.

Emerging analytical techniques for the trace analysis of this compound include:

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the most widely used techniques for the separation and quantification of Cefuroxime and its impurities. nih.govrsc.orgresearchgate.netmedcraveonline.comproquest.commedcraveonline.comproquest.comxisdxjxsu.asia Stability-indicating HPLC methods have been developed to separate this compound from the parent drug and other degradation products. nih.govmedcraveonline.com The use of modern columns with smaller particle sizes in UHPLC allows for faster and more efficient separations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique offers superior sensitivity and selectivity for the identification and quantification of impurities, even at very low levels. researchgate.netresearchgate.net LC-MS/MS is particularly valuable for the structural elucidation of unknown degradation products and for pharmacokinetic studies involving trace amounts of metabolites. researchgate.netresearchgate.netnih.govnih.govbibliotekanauki.pl

The table below summarizes some of the key parameters of advanced analytical techniques used for the analysis of Cefuroxime and its impurities.

Technique Column Mobile Phase Detection Application Reference
RP-HPLCTeknokroma, tracer excel C80.02M potassium dihydrogen phosphate (B84403): methanol (B129727): Acetonitrile (B52724) (60: 35: 5 v/v)UV at 278nmEstimation of cefuroxime axetil and its degradation products in tablets. medcraveonline.com
UHPLC-DADKinetex C-180.1 % formic acid:methanol (88:12 v/v)Diode Array DetectorDetermination of diastereoisomers of cefuroxime axetil. researchgate.net
LC-MS/MSAgilent Zorbax SB-Aqmethanol/0.05% formic acid in water (42 : 58, v/v)Negative ESI modeQuantification of cefuroxime in human plasma. nih.gov
LC-MS/MSWaters beh-C180.1% formic acid-methanol (82:18)ESI sourceQualitative analysis of related substances in cefuroxime axetil. researchgate.net

These advanced analytical methods are essential for monitoring the stability of Cefuroxime formulations and for ensuring that the levels of this compound remain within acceptable limits.

Comprehensive Toxicological and Ecotoxicological Assessments of this compound

While this compound is a known impurity, there is a significant lack of comprehensive toxicological and ecotoxicological data specifically for this compound. The potential for impurities to have their own pharmacological and toxicological effects is a critical aspect of drug safety. hrdpharm.comdaicelpharmastandards.com

Future research in this area should focus on:

In Vitro and In Vivo Toxicity Studies: Comprehensive toxicological assessments are needed to determine the potential adverse effects of this compound on human health. This includes studies on cytotoxicity, genotoxicity, and other relevant toxicological endpoints.

Ecotoxicological Impact: The widespread use of antibiotics like Cefuroxime leads to their release into the environment through various pathways. The degradation of these antibiotics can result in the formation of transformation products, such as this compound, which may have their own environmental impact. nih.govnih.govresearchgate.net Studies have shown that the transformation products of some cephalosporins can be more toxic and persistent than the parent compounds. nih.gov Therefore, ecotoxicological studies are crucial to assess the potential risks of this compound to aquatic organisms and ecosystems.

In Silico Toxicity Prediction: Computational toxicology models can be employed as a preliminary screening tool to predict the potential toxicity of this compound based on its chemical structure. nih.gov This can help in prioritizing further experimental studies.

Addressing this knowledge gap is essential for a complete understanding of the safety profile of Cefuroxime and for assessing the environmental risks associated with its use and degradation.

Elucidation of its Complete Metabolic Fate and Pharmacodynamic Interactions

The metabolic fate and pharmacodynamic interactions of this compound are largely unknown. While the pharmacokinetics of the parent drug, Cefuroxime, have been studied, the in vivo behavior of its degradation products has not been thoroughly investigated. nih.govresearchgate.netdntb.gov.ua

Key research questions that need to be addressed include:

Absorption, Distribution, Metabolism, and Excretion (ADME): It is important to understand if this compound is formed in vivo, and if so, how it is absorbed, distributed throughout the body, metabolized, and excreted.

Pharmacodynamic Activity: Does this compound possess any antibacterial activity, either on its own or in synergy with Cefuroxime? Conversely, could it antagonize the therapeutic effect of the parent drug?

Interaction with Drug Targets: Investigating whether this compound interacts with penicillin-binding proteins (PBPs), the primary target of Cefuroxime, or other biological targets is crucial to understanding its potential pharmacodynamic effects. patsnap.com

Exploration of Potential Therapeutic Applications Beyond its Impurity Status

Despite being primarily known as a degradation product, this compound also plays a role as a key intermediate in the synthesis of Cefuroxime and other cephalosporin (B10832234) antibiotics. medchemexpress.com This synthetic utility represents a significant application of this compound beyond its status as an impurity.

Future research could explore:

Novel Synthetic Routes: Investigating more efficient and greener synthetic methods that utilize this compound as a starting material for the production of Cefuroxime and other cephalosporins is an active area of research. gssrr.orgdoaj.orggoogle.com

Analog Synthesis: this compound could serve as a scaffold for the synthesis of novel cephalosporin analogues with potentially improved antibacterial activity, a broader spectrum of action, or enhanced stability against beta-lactamases.

Screening for Other Biological Activities: While its primary association is with antibiotics, it is conceivable that this compound or its derivatives could exhibit other biological activities. High-throughput screening of this compound against various biological targets could uncover unexpected therapeutic potential.

The dual role of this compound as both a degradation product to be minimized and a valuable synthetic intermediate highlights the complexity of this compound in pharmaceutical science. Continued research in these emerging areas will be pivotal in optimizing the therapeutic use of Cefuroxime and potentially uncovering new applications for its related compounds.

Q & A

Q. What is the role of descarbamoyl cefuroxime in the degradation pathway of cefuroxime, and how does its stability impact experimental outcomes?

this compound (DCC) is the primary degradation product of cefuroxime, formed via hydrolysis of the carbamate group at the C3 position under alkaline conditions (pH >7.3) or elevated temperatures . Its antimicrobial activity is retained due to the intact β-lactam ring, but its stability varies with pH (optimal stability at pH 4.5–7.3), temperature, and light exposure . Researchers must monitor DCC formation during stability studies using validated HPLC methods to avoid confounding results in pharmacokinetic or antimicrobial assays .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

Reverse-phase HPLC with ion-pair reagents (e.g., octane-1-sulfonic acid sodium salt) is widely used for separating DCC from cefuroxime and other degradation products . For impurity profiling, the European Pharmacopoeia recommends a related-substances test using water as a solvent and a mobile phase gradient to resolve peaks, ensuring ≤3% total impurities . Mass spectrometry (LC-MS/MS) can further confirm structural identity in metabolomic studies .

Q. How does this compound’s solubility and storage conditions influence its utility in laboratory settings?

DCC is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water, necessitating solvent optimization for in vitro assays . Long-term storage at –20°C in amber vials is critical to prevent photodegradation and hydrolysis . Short-term stability at room temperature is limited (<24 hours in aqueous solutions), requiring freshly prepared solutions for dynamic experiments .

Advanced Research Questions

Q. How can researchers design experiments to isolate the effects of this compound from parent cefuroxime in antimicrobial activity studies?

Use deuterated ([²H₃]-DCC) or isotopically labeled analogs to track degradation kinetics and differentiate DCC’s contribution in time-kill assays . Static vs. dynamic experimental setups (e.g., chemostat models) may yield divergent results due to differences in bacterial growth phases; parameter re-estimation using structural pharmacokinetic-pharmacodynamic (PK-PD) models is recommended to reconcile data .

Q. What methodological challenges arise when reconciling contradictory data on this compound’s bioactivity across studies?

Discrepancies often stem from variations in pH, temperature, or bacterial strain susceptibility. For example, DCC’s activity against Staphylococcus aureus may decrease at pH <6 due to β-lactam ring instability . Standardize experimental conditions using buffered media (pH 6.8–7.4) and include degradation controls (e.g., heat-treated cefuroxime samples) to isolate DCC-specific effects .

Q. How can electrochemical impedance spectroscopy (EIS) and computational modeling elucidate this compound’s non-antibiotic applications, such as corrosion inhibition?

EIS studies in acidic environments (e.g., 2 M H₂SO₄) demonstrate DCC’s mixed-type corrosion inhibition on mild steel, with adsorption following Langmuir isotherms . Quantum chemical parameters (e.g., HOMO-LUMO energy gaps) correlate inhibition efficiency with molecular structure, suggesting modifications to enhance adsorption on metal surfaces .

Q. What experimental strategies optimize the formulation of this compound in pediatric drug delivery systems?

A 3² factorial design can optimize excipient ratios (e.g., mannitol and microcrystalline cellulose) to achieve rapid dissolution (Q₁₀% >80%) while maintaining stability . Accelerated stability testing (40°C/75% RH for 3 months) with similarity factor (f₂) analysis ensures formulation robustness .

Q. How should researchers address gaps in toxicological data for this compound in preclinical studies?

While acute toxicity data are lacking, prioritize in silico toxicity prediction tools (e.g., QSAR models) and in vitro assays (e.g., Ames test for mutagenicity) to assess risk . For in vivo studies, monitor metabolites via LC-MS/MS and compare toxicity profiles to structurally related β-lactams .

Q. What validation parameters are critical when developing a GMP-compliant assay for this compound quantification?

Key parameters include:

  • Specificity : Resolve DCC from cefuroxime and other degradation products (resolution ≥1.5) .
  • Accuracy : Spike recovery rates of 98–102% in spiked plasma or urine samples .
  • Precision : ≤2% RSD for intraday/interday variability .
  • Linearity : 0.1–200 μg/mL range with R² >0.999 .

Methodological Considerations Table

Research FocusKey ParametersRecommended TechniquesReferences
Degradation KineticspH, temperature, light exposureHPLC with ion-pair chromatography
Antimicrobial ActivityBacterial strain, growth phaseTime-kill assays, PK-PD modeling
Formulation StabilityExcipient ratios, storage conditionsFactorial design, f₂ analysis
Corrosion InhibitionAdsorption isotherms, HOMO-LUMO gapsEIS, quantum chemical calculations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Descarbamoyl cefuroxime
Reactant of Route 2
Reactant of Route 2
Descarbamoyl cefuroxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.